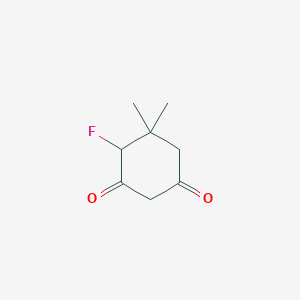
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is an organic compound with the molecular formula C8H11FO2 It is a derivative of 1,3-cyclohexanedione, where two methyl groups and one fluorine atom are substituted at the 5 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- typically involves the fluorination of 5,5-dimethyl-1,3-cyclohexanedione. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4,4-Dimethyl-1,3-cyclohexanedione: Similar structure but with different substitution patterns, leading to distinct chemical properties.
5,5-Dimethyl-2-fluoro-1,3-cyclohexanedione: Fluorine atom at a different position, affecting its reactivity and applications.
Uniqueness
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- is unique due to the presence of both methyl groups and a fluorine atom, which confer specific reactivity and stability. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and can improve its binding affinity in biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
1755-16-4 |
|---|---|
Fórmula molecular |
C8H11FO2 |
Peso molecular |
158.17 g/mol |
Nombre IUPAC |
4-fluoro-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C8H11FO2/c1-8(2)4-5(10)3-6(11)7(8)9/h7H,3-4H2,1-2H3 |
Clave InChI |
MFANSHFPAVQCEL-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)CC(=O)C1F)C |
SMILES canónico |
CC1(CC(=O)CC(=O)C1F)C |
Sinónimos |
1,3-Cyclohexanedione, 4-fluoro-5,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















